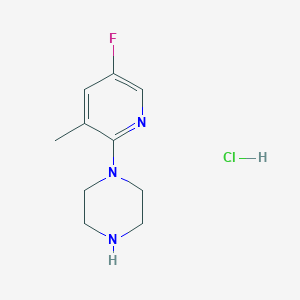

1-(5-Fluoro-3-methylpyridin-2-YL)piperazinehcl

Description

1-(5-Fluoro-3-methylpyridin-2-YL)piperazine hydrochloride is a synthetic piperazine derivative with a pyridine backbone substituted with fluorine and methyl groups. This compound is primarily utilized in pharmaceutical and chemical research, particularly in the development of receptor-targeting agents. The hydrochloride salt form improves solubility, making it suitable for in vitro and in vivo studies. Current batch analysis indicates a purity of >98.00%, with rigorous quality control protocols (COA and SDS documentation) ensuring reproducibility in research applications .

Properties

IUPAC Name |

1-(5-fluoro-3-methylpyridin-2-yl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3.ClH/c1-8-6-9(11)7-13-10(8)14-4-2-12-3-5-14;/h6-7,12H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMWRSBFWVEJCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCNCC2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-3-methylpyridin-2-YL)piperazine hydrochloride typically involves the reaction of 5-fluoro-3-methylpyridine with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-3-methylpyridin-2-YL)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(5-Fluoro-3-methylpyridin-2-YL)piperazine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-3-methylpyridin-2-YL)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(5-Fluoro-3-methylpyridin-2-YL)piperazine hydrochloride and related piperazine-pyridine derivatives:

Key Observations:

Substituent Effects: The 5-fluoro group in the target compound reduces oxidative metabolism compared to chloro-substituted analogs (e.g., 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine), which may prolong half-life in biological systems .

Solubility and Bioavailability: The hydrochloride salt form of the target compound ensures superior aqueous solubility (>98% purity in standardized batches) compared to neutral amide derivatives like N-(3-Amino-4-chlorophenyl)-2-phenylacetamide .

Research Utility :

- Fluorinated piperazines are prioritized in kinase inhibitor development due to their ability to mimic ATP-binding motifs, whereas chlorinated analogs (e.g., 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine) are more common in neurotransmitter receptor studies .

Biological Activity

1-(5-Fluoro-3-methylpyridin-2-YL)piperazine HCl is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 1-(5-Fluoro-3-methylpyridin-2-YL)piperazine HCl includes a piperazine ring substituted with a pyridine moiety. The presence of fluorine and methyl groups enhances its lipophilicity and potential receptor interactions.

Antipsychotic Properties

Research indicates that compounds similar to 1-(5-Fluoro-3-methylpyridin-2-YL)piperazine HCl exhibit antipsychotic properties. A study on related piperazine derivatives demonstrated their ability to bind selectively to dopamine receptors, suggesting potential efficacy in treating schizophrenia and other psychotic disorders .

Table 1: Binding Affinities of Piperazine Derivatives

| Compound | D2R Binding Affinity (Ki, nM) | 5-HT1A Binding Affinity (Ki, nM) |

|---|---|---|

| 1-(5-Fluoro-3-methylpyridin-2-YL)piperazine HCl | TBD | TBD |

| SYA16263 | 3.88 | High |

| Abilify | 510 | 180 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating a potential application in treating infections .

The mechanism by which 1-(5-Fluoro-3-methylpyridin-2-YL)piperazine HCl exerts its biological effects appears to involve modulation of neurotransmitter systems, particularly through interaction with serotonin (5-HT) and dopamine receptors. This dual action could contribute to its therapeutic effects in psychiatric conditions.

Study on Antipsychotic Effects

In a controlled study, a piperazine derivative similar to 1-(5-Fluoro-3-methylpyridin-2-YL)piperazine HCl was tested for its antipsychotic activity. The results showed significant reduction in apomorphine-induced climbing behavior in mice, with no extrapyramidal side effects observed at therapeutic doses .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of various piperazine derivatives, including those structurally related to 1-(5-Fluoro-3-methylpyridin-2-YL)piperazine HCl. The findings indicated that these compounds exhibited notable antibacterial activity against Gram-positive bacteria, suggesting their potential as new antimicrobial agents .

Q & A

Q. What advanced methodologies can elucidate the compound’s interaction with biological macromolecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.